ACHE-IN-38

Acetylcholinesterase inhibition Alzheimer's disease Structure-Activity Relationship (SAR)

Quantifying desbenzyl donepezil impurity in donepezil API is a critical regulatory requirement. ACHE-IN-38 (CAS 120014-30-4) is the authentic EP Impurity A / USP Desbenzyl Donepezil reference standard. Key advantages: >400-fold lower AChE potency (IC50 ~5400 nM) vs. donepezil makes it an ideal negative control; identified as major excretory metabolite M4; supplied with full characterization data for ANDA/DMF filings and HPLC/LC-MS method validation.

Molecular Formula C17H23NO3
Molecular Weight 289.4 g/mol
CAS No. 120014-30-4
Cat. No. B038961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameACHE-IN-38
CAS120014-30-4
Molecular FormulaC17H23NO3
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CC(C2=O)CC3CCNCC3)OC
InChIInChI=1S/C17H23NO3/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2/h9-11,13,18H,3-8H2,1-2H3
InChIKeyPGBZORAISITZTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.065 mg/mL

Desbenzyl Donepezil Overview


Desbenzyl donepezil (CAS 120014-30-4), also known as N-desbenzyl donepezil or donepezil metabolite M4, is a key structural analog and primary metabolite of the Alzheimer's drug donepezil. It is formed by the metabolic N-debenzylation of donepezil, removing the benzyl group but preserving the core indanone-piperidine pharmacophore essential for acetylcholinesterase (AChE) interaction [1]. Its primary roles are as a critical synthetic intermediate in the production of donepezil and as a pharmacopeial reference standard (EP Impurity A, USP Desbenzyl Donepezil) for quality control [2] [3]. While it retains AChE inhibitory activity, its potency is drastically reduced compared to the parent drug.

Desbenzyl Donepezil Substitution Pitfalls


Simply substituting desbenzyl donepezil for donepezil or its active metabolites, like 6-O-desmethyl donepezil, in biological assays is scientifically invalid due to a catastrophic difference in potency. The metabolic removal of the benzyl group results in a near-total loss of AChE inhibitory function, a finding directly supported by comparative IC50 data [1] . Conversely, this very lack of potent activity makes it an ideal tool for other applications, such as a negative control or a reference standard for impurity analysis, where the goal is to differentiate from the active drug. The choice of which compound to procure must be driven by this fundamental difference in functional activity relative to the parent drug, as detailed in the quantitative evidence below.

Desbenzyl Donepezil Comparative Evidence


AChE Inhibition Potency

Desbenzyl donepezil is a markedly weaker inhibitor of acetylcholinesterase (AChE) compared to donepezil. Its IC50 value is 5400 nM, whereas donepezil exhibits potent inhibition with IC50 values of 8.12 nM for bovine AChE and 11.6 nM for human AChE [1] . This represents a greater than 400-fold decrease in inhibitory potency due to the removal of the benzyl group.

Acetylcholinesterase inhibition Alzheimer's disease Structure-Activity Relationship (SAR)

Regulatory Identity & Analytical Utility

Desbenzyl donepezil is officially designated as Donepezil Hydrochloride Impurity A (European Pharmacopoeia) and Desbenzyl Donepezil (USP) [1]. In contrast, other metabolites like 6-O-desmethyl donepezil are active metabolites with a different analytical profile. This regulatory identity is a specific, qualitative differentiator that makes it essential for method validation, not just a chemical analog.

Quality Control (QC) Pharmaceutical Analysis Reference Standard

Synthetic Intermediate Role

Desbenzyl donepezil is not just a metabolite; it is a primary synthetic intermediate in the manufacturing of donepezil. The final step in many synthetic routes involves the N-alkylation of desbenzyl donepezil with a benzyl halide . This synthetic utility distinguishes it from other donepezil metabolites and analogs, which are often end-stage metabolites or degradation products without this synthetic value.

Synthetic Chemistry Drug Synthesis Intermediate

Major Metabolite Role

In rats, N-desbenzyl donepezil (M4) was identified as the most abundant metabolite in urine and feces samples following oral administration [1]. This quantitative finding underscores its biological relevance. In comparison, the active metabolite 6-O-desmethyl donepezil is present at much lower concentrations in plasma, with Cmax values of 9.38 and 13.3 ng/ml at two different doses [2]. This difference in abundance highlights desbenzyl donepezil's importance for comprehensive metabolic profiling.

Pharmacokinetics Drug Metabolism LC-MS/MS

Desbenzyl Donepezil Applications


Quality Control & Method Validation

Procure desbenzyl donepezil as an analytical reference standard for the development, validation, and routine application of HPLC or LC-MS methods to detect and quantify the EP Impurity A / USP Desbenzyl Donepezil impurity in donepezil active pharmaceutical ingredient (API) and finished dosage forms. Its use is mandated by regulatory guidelines to ensure product purity [1].

SAR & Mechanistic Studies

Use desbenzyl donepezil as a specific negative control or a tool to parse the structural determinants of AChE inhibition. Its >400-fold lower potency compared to donepezil directly demonstrates the critical contribution of the benzyl group to high-affinity enzyme binding [1]. This makes it an essential comparator when evaluating novel donepezil analogs.

DMPK Studies

Employ desbenzyl donepezil as a reference standard for the identification and quantification of the M4 metabolite in biological samples (e.g., plasma, urine, tissue homogenates) from preclinical species or human subjects administered donepezil. Its identification as a major excretory metabolite necessitates its inclusion for a complete understanding of donepezil's metabolic fate [1].

Process Chemistry & Impurity Synthesis

Utilize desbenzyl donepezil as a key starting material or intermediate for the development and optimization of novel synthetic routes to donepezil or for the targeted, gram-scale synthesis of the EP Impurity A for use as a primary reference standard in industrial QC laboratories [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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